molecular formula C9H8FNO2 B13059799 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal

Cat. No.: B13059799
M. Wt: 181.16 g/mol
InChI Key: VPULWJWQUHZDFB-UHFFFAOYSA-N
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Description

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal is a fluorinated pyridine derivative Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs continuous flow processes to ensure high yields and purity. These methods may involve catalytic hydrogenation and subsequent fluorination steps. The use of advanced fluorinating reagents and catalysts can enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 3-(5-Fluoropyridin-2-yl)-2-methyl-3-oxopropanal involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C9H8FNO2

Molecular Weight

181.16 g/mol

IUPAC Name

3-(5-fluoropyridin-2-yl)-2-methyl-3-oxopropanal

InChI

InChI=1S/C9H8FNO2/c1-6(5-12)9(13)8-3-2-7(10)4-11-8/h2-6H,1H3

InChI Key

VPULWJWQUHZDFB-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(=O)C1=NC=C(C=C1)F

Origin of Product

United States

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